molecular formula C22H21N3O4 B4508835 1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B4508835
M. Wt: 391.4 g/mol
InChI Key: HPLGEISTMAQBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the naphthalene moiety, and the coupling with the piperidine ring. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a diketone or a similar precursor under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the pyridazine ring.

    Coupling with Piperidine: The final step involves coupling the intermediate with piperidine-3-carboxylic acid using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is unique due to its combination of a naphthalene ring, a pyridazine ring, and a piperidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-20-10-9-19(17-8-7-15-4-1-2-5-16(15)12-17)23-25(20)14-21(27)24-11-3-6-18(13-24)22(28)29/h1-2,4-5,7-10,12,18H,3,6,11,13-14H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLGEISTMAQBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 5
1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 6
1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.